molecular formula C16H16O2 B6397275 3-(4-Ethylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261929-62-7

3-(4-Ethylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6397275
CAS RN: 1261929-62-7
M. Wt: 240.30 g/mol
InChI Key: HTEONWZHGKTRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylphenyl)-2-methylbenzoic acid, 95% (3-(4-EP)-2-MB) is an organic compound derived from benzoic acid and is commonly used in scientific research as a reagent or intermediate. It has a wide range of applications in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. Specifically, 3-(4-EP)-2-MB is used in the synthesis of various substituted benzoates and other derivatives of benzoic acid. It is also used in the synthesis of various polymeric materials and as a catalyst in organic synthesis.

Scientific Research Applications

3-(4-EP)-2-MB is widely used in scientific research as a reagent or intermediate in the synthesis of various substituted benzoates and other derivatives of benzoic acid. It is also used in the synthesis of various polymeric materials and as a catalyst in organic synthesis. It has been used in the synthesis of drugs, cosmetics, and other organic compounds. Additionally, 3-(4-EP)-2-MB has been used in the synthesis of various UV-absorbing polymers and has been used in the synthesis of polysaccharides and other polymers.

Mechanism of Action

3-(4-EP)-2-MB is an organic compound derived from benzoic acid and is commonly used in scientific research as a reagent or intermediate. It has a wide range of applications in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. Specifically, 3-(4-EP)-2-MB is used in the synthesis of various substituted benzoates and other derivatives of benzoic acid. The mechanism of action of 3-(4-EP)-2-MB is based on the formation of an intermediate carboxylic acid upon reaction with the benzoic acid. This intermediate is then converted to the desired product through various pathways, such as esterification, acylation, and condensation reactions.
Biochemical and Physiological Effects
3-(4-EP)-2-MB is a relatively non-toxic compound and has not been reported to have any significant biochemical or physiological effects. However, as with any chemical compound, it is important to use caution when handling 3-(4-EP)-2-MB, as it can be irritating to the skin and eyes. In addition, it is important to note that 3-(4-EP)-2-MB is flammable and should be kept away from sources of ignition.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(4-EP)-2-MB in laboratory experiments are its low toxicity, low cost, and wide availability. Additionally, it is relatively easy to synthesize and purify, making it a useful reagent for many different types of organic synthesis. One of the main limitations of 3-(4-EP)-2-MB is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it is flammable and should be kept away from sources of ignition.

Future Directions

Some potential future directions for research involving 3-(4-EP)-2-MB include:
1. Development of more efficient synthetic routes for the production of 3-(4-EP)-2-MB.
2. Investigation of the use of 3-(4-EP)-2-MB in the synthesis of other organic compounds.
3. Exploration of the use of 3-(4-EP)-2-MB as a catalyst in organic synthesis.
4. Investigation of the use of 3-(4-EP)-2-MB in the synthesis of polymeric materials.
5. Study of the biochemical and physiological effects of 3-(4-EP)-2-MB.
6. Investigation of the use of 3-(4-EP)-2-MB in the synthesis of drugs, cosmetics, and other organic compounds.
7. Investigation of the use of 3-(4-EP)-2-MB in the synthesis of UV-absorbing polymers.
8. Exploration of the use of 3-(4-EP)-2-MB in the synthesis of polysaccharides and other polymers.
9. Development of more efficient methods for purifying 3-(4-EP)-2-MB.
10. Investigation of the use of 3-(4-EP)-2-MB in the synthesis of other substituted benzoates and other derivatives of benzoic acid.

Synthesis Methods

3-(4-EP)-2-MB can be synthesized by a variety of methods, including the reaction of 4-ethylphenol with benzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in an inert atmosphere at a temperature of 70-80°C for several hours. The product is then purified by recrystallization or distillation.

properties

IUPAC Name

3-(4-ethylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11(14)2)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEONWZHGKTRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688972
Record name 4'-Ethyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-62-7
Record name 4'-Ethyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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